molecular formula C₂₈H₃₉NO₃ B1663470 [3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate CAS No. 269079-66-5

[3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate

Cat. No. B1663470
M. Wt: 437.6 g/mol
InChI Key: HPUAIJLEUZEGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate, also known as DMHP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMHP is a member of the phenylpropanoid class of compounds and has been shown to exhibit unique biochemical and physiological effects.

Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • Terada and Kishida (1970) investigated the reactions of acetylenic sulfonium salts with cyclohexanone and cyclopentanone, leading to the formation of compounds related to the chemical structure (Terada & Kishida, 1970).
    • Studies by Yardley et al. (1990) on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including a focus on neurotransmitter uptake inhibition, contribute to the understanding of chemical interactions and potential applications in neuroscience (Yardley et al., 1990).
  • Photochemistry and Material Science :

    • Research by Rahulan et al. (2014) explored the nonlinear optical absorption of novel chalcone derivative compounds, demonstrating potential applications in optical device technologies (Rahulan et al., 2014).
    • Marshall and Greene (1969) investigated photosensitized reactions of 1-cyclohexenyl carbinols, contributing to the understanding of photochemical properties relevant to this compound (Marshall & Greene, 1969).
  • Pharmacological Properties :

    • Barrón et al. (1965) explored the pharmacological properties of related compounds, indicating potential avenues for medical application, although specific information on the compound was not detailed (Barrón et al., 1965).
  • Synthesis and Characterization :

    • The work of Narsaiah and Kumar (2011) on the asymmetric synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate provides insights into synthetic approaches that may be relevant to this compound (Narsaiah & Kumar, 2011).
    • Jockusch et al. (2001) studied the photochemistry and photophysics of α-hydroxy ketones, which are structurally related, contributing to the understanding of their behavior under different conditions (Jockusch et al., 2001).

properties

CAS RN

269079-66-5

Product Name

[3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate

Molecular Formula

C₂₈H₃₉NO₃

Molecular Weight

437.6 g/mol

IUPAC Name

[3-[2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate

InChI

InChI=1S/C28H39NO3/c1-20(2)17-22-12-14-23(15-13-22)21(3)27(30)32-26-11-8-10-24(18-26)28(31)16-7-6-9-25(28)19-29(4)5/h8,10-15,18,20-21,25,31H,6-7,9,16-17,19H2,1-5H3

InChI Key

HPUAIJLEUZEGSX-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2=CC=CC(=C2)C3(CCCCC3CN(C)C)O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2=CC=CC(=C2)C3(CCCCC3CN(C)C)O

synonyms

Benzeneacetic acid, (alpha)-methyl-4-(2-methylpropyl)-, 3-[2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.76 g (4.8 mmol) of carbonyldiimidazol were added to 1 g (4.8 mmol) of (±)-Ibuprofen in 60 ml of dry THF. The reaction was kept at room temperature for 2 h, after which a 60% solution of 0.59 g (2.4 mmol) of (RR,SS)-3-(2-dimethylaminomethyl-1-hydroxy-cyclohexyl)-phenol previously treated with 0.1 g (2.5 mmol) of sodium hydride in mineral oil was added.
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(RR,SS)-3-(2-dimethylaminomethyl-1-hydroxy-cyclohexyl)-phenol
Quantity
0.59 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate
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[3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate
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[3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate
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[3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate

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